1-(1-Adamantyl)butan-1-amine

Description

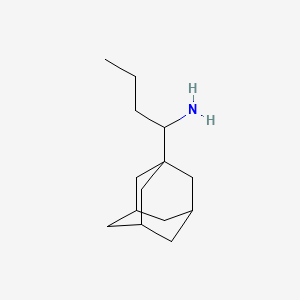

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13H,2-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNAVLAJZAGVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239916 | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60196-91-0 | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Adamantyl Butan 1 Amine and Its Derivatives

Strategies for the Formation of the Adamantyl-Alkyl Amine Linkage

The construction of the bond between the adamantane (B196018) moiety and the alkyl amine chain is a key challenge in the synthesis of these molecules. Various strategies have been developed, broadly categorized into direct functionalization at the adamantane bridgehead and the conversion of pre-existing functional groups.

Direct Alkylation and Amination Approaches at the Adamantane Bridgehead

Directly forming a carbon-nitrogen bond at the sterically hindered bridgehead position of adamantane presents a formidable synthetic hurdle. Nevertheless, several methods have been successfully employed.

Organometallic reagents, particularly organolithium and Grignard reagents, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of adamantane chemistry, these reagents can be used to introduce the butylamine (B146782) side chain.

A general approach involves the preparation of a 1-adamantyl organometallic species, which then reacts with a suitable electrophile containing the butanamine synthon. For instance, 1-haloadamantanes can be converted to their corresponding 1-adamantyllithium or 1-adamantylmagnesium halide (Grignard reagent). google.com The subsequent reaction of this organometallic intermediate with an appropriate electrophile can lead to the formation of the desired C-N bond. While direct amination of 1-adamantyllithium to yield 1-aminoadamantane has been challenging, its reaction with activated aziridines or imines can introduce a 2-aminoethyl or a 2-aminomethyl group, respectively, at the bridgehead position. google.com

Recent advancements have also explored the electrophilic amination of alkyl Grignard reagents with N-chlorodialkylamines, which has proven effective for creating sterically hindered tertiary amines. researchgate.net This suggests the potential for adapting such methods for the synthesis of primary amines like 1-(1-adamantyl)butan-1-amine, possibly through the use of a protected amine equivalent.

| Organometallic Reagent | Precursor | Key Reaction Type | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| 1-Adamantyllithium | 1-Haloadamantane | Nucleophilic addition/substitution | Reaction with a suitable butylimine or a protected butanal derivative. | google.com |

| 1-Adamantylmagnesium halide (Grignard) | 1-Haloadamantane | Nucleophilic addition/substitution | Reaction with a butanal derivative followed by further functional group manipulation. | researchgate.net |

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. chemistrysteps.comchemistrysteps.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ to the corresponding amine. chemistrysteps.comlibretexts.org

For the synthesis of this compound, a suitable precursor would be 1-adamantyl propyl ketone. This ketone can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine. chemistrysteps.comd-nb.info A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity in reducing the iminium ion intermediate over the starting ketone. libretexts.orglumenlearning.com More recently, iron-catalyzed reductive amination has emerged as a promising, environmentally friendly alternative. d-nb.info

The general reaction scheme is as follows: 1-Adamantyl propyl ketone + NH₃ ⇌ [Imine intermediate] --(Reducing Agent)--> this compound

| Component | Role | Example | Reference |

|---|---|---|---|

| Carbonyl Compound | Electrophilic precursor | 1-Adamantyl propyl ketone | chemistrysteps.com |

| Amine Source | Nucleophile | Ammonia (or ammonium (B1175870) salt) | chemistrysteps.com |

| Reducing Agent | Hydride source for imine/iminium ion reduction | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | libretexts.orglumenlearning.com |

Functional Group Transformations for Primary Amine Generation

An alternative to direct C-N bond formation at the adamantane core is the synthesis of an adamantane derivative bearing a suitable functional group that can be subsequently converted into a primary amine.

The reduction of nitriles is a classic and reliable method for the preparation of primary amines. libretexts.orgpressbooks.pub This approach involves the synthesis of 1-(1-adamantyl)butanenitrile as a key intermediate. This nitrile can be prepared through various methods, such as the nucleophilic substitution of a suitable adamantyl derivative with a cyanide source.

Once the nitrile is obtained, it can be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.comlibretexts.org This reaction proceeds via the formation of an intermediate imine anion, which is further reduced to the amine. libretexts.org Other reducing systems, such as catalytic hydrogenation, can also be employed. organic-chemistry.org

Similarly, stable imine intermediates, if accessible, can be isolated and subsequently reduced to the target amine in a separate step.

Carboxylic acids and their derivatives serve as versatile starting materials for the synthesis of amines. One common route is the conversion of a carboxylic acid to an amide, followed by reduction. For the synthesis of this compound, this would involve the preparation of 1-adamantylbutanoic acid. This acid can be activated and reacted with ammonia to form the corresponding amide.

Subsequent reduction of the amide with a strong reducing agent like LiAlH₄ affords the desired primary amine. pressbooks.pub This method effectively transforms the carboxylic acid group into an aminomethyl group, thereby extending the carbon chain.

Another powerful transformation is the Curtius rearrangement, which converts a carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate. The isocyanate can then be hydrolyzed to the primary amine with the loss of one carbon atom. While this would not be a direct route to this compound from 1-adamantylbutanoic acid, it is a valuable method for synthesizing other adamantyl amines. A related reaction is the Hofmann rearrangement of primary amides. lumenlearning.com

| Starting Functional Group | Intermediate | Key Transformation | Reagents | Reference |

|---|---|---|---|---|

| Nitrile (-CN) | Imine anion | Reduction | LiAlH₄, Catalytic Hydrogenation | lumenlearning.comlibretexts.org |

| Carboxylic Acid (-COOH) | Amide (-CONH₂) | Amidation followed by Reduction | 1. SOCl₂ or other activating agent, NH₃; 2. LiAlH₄ | pressbooks.pub |

Construction of the Adamantane Framework with Integrated Amine Functionality

A key approach to synthesizing adamantane amines involves building the adamantane core with the amine group already incorporated or positioned for straightforward conversion. This can be achieved through rearrangement reactions and the cyclization of bicyclic precursors.

Rearrangement Reactions (e.g., Protoadamantane-Adamantane Rearrangement)

A prominent method for constructing the adamantane skeleton is through the protoadamantane-adamantane rearrangement. mdpi.comrsc.orgacs.orgnih.gov This process often starts from a protoadamantanone derivative, which can be subjected to various reactions to introduce the necessary functional groups before the rearrangement to the adamantane core. rsc.orgcuni.cz For instance, the reaction of protoadamantanone with nucleophiles, followed by rearrangement, can lead to 1,2-disubstituted adamantane derivatives. mdpi.com This strategy has been successfully applied in the synthesis of various biologically active compounds. mdpi.com

The noradamantane-adamantane rearrangement is another valuable tool. mdpi.com For example, (3-noradamantyl)methylene alcohols can undergo a Ritter reaction, followed by hydrolysis, to yield 1,2-disubstituted adamantyl amines. mdpi.com Additionally, the adamantane framework itself can undergo ring contraction reactions. For example, adamantane carbamates can be treated with triflic acid to induce decarboxylation and rearrangement, forming noradamantane iminium salts, which are then reduced to the corresponding amines. rsc.org

| Starting Material | Reaction Type | Key Reagents | Product Type |

| Protoadamantanone | Protoadamantane-Adamantane Rearrangement | Nucleophiles, Acid/Lewis Acid | 1,2-Disubstituted Adamantanes |

| (3-Noradamantyl)methylene alcohols | Noradamantane-Adamantane Rearrangement / Ritter Reaction | Chloroacetonitrile, Acid | 1,2-Disubstituted Adamantyl Amines |

| Adamantane carbamates | Ring Contraction | Triflic Acid, Reducing Agent (e.g., LiAlH4) | Noradamantane Methylene (B1212753) Amines |

Cyclization of Bicyclic Precursors to Adamantane Amine Scaffolds

The construction of the adamantane core can also be achieved through the cyclization of bicyclo[3.3.1]nonane precursors. mdpi.comrsc.org These bicyclic systems can be synthesized from simpler building blocks or via the ring opening of 1,3-disubstituted adamantanes. mdpi.com

Several cyclization strategies have been developed. For example, a base-promoted cyclization of a suitable starting material can form a bicyclic intermediate, which then undergoes a Michael addition to close the adamantane scaffold. mdpi.com One-pot reactions involving a cascade of aldol, Michael, and Dieckmann condensations have also been shown to be effective in constructing densely substituted adamantane cores from di-ones and acrylates. mdpi.com Another approach involves the acid-catalyzed cyclization of a bicyclic compound, where an enol ether moiety reacts with a carbocation generated from a hydroxyl group to form the adamantane ring system. mdpi.com

| Precursor Type | Cyclization Strategy | Key Steps | Resulting Scaffold |

| Bicyclo[3.3.1]nonane derivative | Base-promoted cyclization / Michael addition | Formation of bicyclic intermediate, intramolecular Michael addition | Adamantane scaffold |

| Di-one and acrylate | Cascade reaction | Aldol condensation, Michael addition, Dieckmann condensation | Densely substituted adamantane core |

| Bicyclic compound with enol ether and hydroxyl group | Acid-promoted cyclization | Dehydration, dealkylation of enol ether, C-C bond formation | Adamantane scaffold |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure chiral adamantane amines is of great importance, as chirality often plays a crucial role in the biological activity of molecules. mdpi.com Two primary strategies for achieving this are asymmetric catalytic hydrogenation and the resolution of racemic mixtures.

Asymmetric Catalytic Hydrogenation of Imine Precursors

Asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing chiral amines. nih.govacs.org This approach has been successfully applied on an industrial scale for the production of other chiral amines and is a promising route for adamantyl amine analogs. nih.gov The success of this method relies heavily on the development of effective chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral phosphine (B1218219) ligands. nih.govacademie-sciences.frgoogle.com

For instance, iridium complexes with chiral diphosphine ligands have been shown to be effective catalysts for the asymmetric hydrogenation of imines. academie-sciences.frgoogle.com The development of novel catalyst systems, such as cationic iridium(III)-hydride complexes with P-stereogenic ligands, has enabled the highly enantioselective hydrogenation of challenging substrates like N-methyl and N-alkyl imines. researchgate.net

| Catalyst System | Substrate Type | Key Features |

| Iridium/Rhodium with Chiral Diphosphine Ligands | Prochiral Imines | Homogeneous catalysis, high enantioselectivity. academie-sciences.frgoogle.com |

| Cationic Ir(III)H Complex with P-stereogenic MaxPHOX ligand | N-Methyl and N-Alkyl Imines | High enantioselectivity (up to 94% ee), effective at low temperatures. researchgate.net |

Resolution Techniques for Racemic Adamantyl Diamines

Resolution of a racemic mixture is a classical yet effective method for obtaining pure enantiomers. pbworks.comlibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pbworks.comlibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. pbworks.comgoogle.com After separation, the pure enantiomer of the amine can be regenerated by treatment with a base. pbworks.com

For adamantane-containing amines, chiral acids like (+)-tartaric acid have been used to successfully resolve racemic mixtures. researchgate.net For example, 1,2-diaminodiamantane has been enantioseparated on a gram scale with high enantiomeric excess (>98%) through a single crystallization with (+)-tartaric acid. researchgate.net Similarly, aryl-H-phosphinates have been resolved using chiral TADDOL-based resolving agents, demonstrating the versatility of this approach for different adamantane derivatives. rsc.org

| Racemic Mixture | Resolving Agent | Separation Method | Outcome |

| Racemic Amine (e.g., adamantyl diamine) | Chiral Acid (e.g., (+)-tartaric acid) | Fractional Crystallization | Separation of diastereomeric salts, followed by regeneration of pure enantiomeric amine. pbworks.comresearchgate.net |

| Racemic Aryl-H-phosphinate | Chiral TADDOL derivative | Precipitation Mediated Resolution | Enantiopure (R)-1-adamantyl phenyl-H-phosphinate. rsc.org |

Modern Reaction Conditions and Sustainable Approaches in Adamantane Amine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the development of more efficient and environmentally friendly reaction conditions. In the context of adamantane amine synthesis, this includes the use of milder reagents, one-pot procedures, and catalytic methods that minimize waste. digitellinc.com

For example, a novel single-step method for the synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine has been developed using chloroform (B151607) and potassium tert-butoxide, which avoids the use of highly toxic compounds and proceeds in a single step, significantly reducing labor and waste. mdpi.com The use of palladium-catalyzed C(sp³)–H arylation of saturated bicyclic amine scaffolds under silver-free conditions represents another advancement towards more sustainable synthesis. acs.org Furthermore, the development of one-pot, multi-component reactions (MCRs) aligns with the principles of green chemistry by increasing efficiency and reducing the number of purification steps. digitellinc.com The use of ball milling for the synthesis of diamondoid ethers is another example of a sustainable, solvent-free approach that could be adapted for adamantane amine derivatives. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 1 Adamantyl Butan 1 Amine

Reactivity of the Primary Amine Functionality in Adamantane (B196018) Systems

The primary amine group in 1-(1-adamantyl)butan-1-amine is a key site of reactivity, participating in a variety of fundamental organic transformations.

Primary amines, such as the one present in this compound, are effective nucleophiles capable of participating in nucleophilic substitution reactions. msu.edulibretexts.org When reacting with alkyl halides, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.org This reaction leads to the formation of a secondary amine.

Given that the carbon atom to which the amine is attached in this compound is a chiral center, the stereochemical outcome of such reactions is of significant interest. In a typical S(_N)2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center. However, the immense steric bulk of the adamantyl group can significantly hinder this backside attack. This steric hindrance can either slow down the reaction rate considerably or favor alternative reaction pathways. If the reaction were to proceed through an S(_N)1 mechanism, it would involve the formation of a planar carbocation intermediate, leading to a racemic mixture of the product. The specific stereochemical course for this compound in nucleophilic substitution reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

A study on the nucleophilic substitution reactions of 1-adamantylamine with cyclophosphazenes demonstrated the successful synthesis of mono- and di-substituted products, highlighting the nucleophilic character of the adamantyl-containing amine. researchgate.net

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of the carbon-nitrogen double bond is a reversible process and is typically catalyzed by acid or base. libretexts.orgnih.gov

The general mechanism for Schiff base formation proceeds as follows:

Nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group by an acid catalyst.

Elimination of a water molecule to form a carbocation.

Deprotonation to yield the final imine product.

The stability of the resulting imine is influenced by the nature of the substituents on both the nitrogen and the carbonyl carbon. researchgate.net In the case of this compound, the bulky adamantyl group can impart significant stability to the resulting imine.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Imine/Schiff Base |

| This compound | Ketone (R-CO-R') | Imine/Schiff Base |

This table illustrates the expected product types from the condensation reaction of this compound with aldehydes and ketones.

The nitrogen atom of this compound can be further functionalized through N-alkylation and N-arylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond with an alkyl group. This can be achieved through various methods, including the use of alkyl halides or the reductive amination of carbonyl compounds. wikipedia.orggoogle.com The direct reaction with alkyl halides can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org More controlled methods, such as those employing metal catalysts, have been developed to achieve selective mono-N-alkylation. nih.govnih.govrsc.org

N-Arylation introduces an aryl group to the nitrogen atom. Modern cross-coupling methodologies have proven effective for the N-arylation of adamantane-containing amines.

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of a C-N bond between an amine and a boronic acid. bohrium.commdpi.comresearchgate.netcolab.ws The reaction conditions for the Chan-Lam N-arylation of adamantane-containing amines have been optimized, demonstrating that the reactivity is highly dependent on the structure of the amine. bohrium.comresearchgate.net For instance, in the reaction with p-tolylboronic acid, yields of up to 74% have been achieved for monoamines. bohrium.comresearchgate.net

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a powerful method for C-N bond formation between an amine and an aryl halide. nih.govnih.govacs.org Studies have shown the successful palladium-catalyzed amination of various adamantane-containing amines with aryl halides. nih.govnih.govthieme-connect.com The choice of phosphine (B1218219) ligand and reaction conditions is crucial for the success of these reactions, especially with sterically hindered amines. nih.govnih.gov The bulkiness of the adamantyl substituent can influence the reaction's outcome. thieme-connect.com For example, 1-aminoadamantane showed lower reactivity in the amination of 2-bromopyridine (B144113) compared to amines where the amino group is further from the adamantane core. thieme-connect.com

| Reaction | Catalyst | Coupling Partner | Product |

| Chan-Lam Coupling | Copper(II) acetate | Arylboronic acid | N-Aryl-1-(1-adamantyl)butan-1-amine |

| Palladium-Catalyzed Amination | Palladium complex with phosphine ligand | Aryl halide | N-Aryl-1-(1-adamantyl)butan-1-amine |

This interactive data table summarizes key N-arylation pathways for adamantane-containing amines.

Reactivity of the Adamantane Cage in Functionalization Reactions

The adamantane cage itself is a robust and relatively inert hydrocarbon framework. However, it can undergo functionalization under specific conditions, primarily at its bridgehead positions. nih.govthieme-connect.comwikipedia.org

The adamantane skeleton has two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene (B1212753) bridges. scholaris.ca The bridgehead positions are the most reactive sites for functionalization due to the relative stability of the resulting 1-adamantyl carbocation or radical. nih.govresearchgate.net

C-H activation is a powerful strategy for the direct functionalization of the adamantane cage. thieme-connect.comcuni.czuni-giessen.de This approach avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation has been successfully employed for the arylation of the adamantane framework. cuni.cz These reactions often proceed via an intermediate catalytic step involving palladium C-H activation. cuni.cz Other methods for C-H functionalization include radical-based reactions that can convert C-H bonds to C-C bonds, introducing a variety of functional groups. nih.gov The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive species for hydrogen atom abstraction. nih.govresearchgate.net

Recent advancements have focused on catalyst-controlled C-H functionalization, allowing for selective reactions at the strong tertiary C-H bonds of adamantanes. chemrxiv.orgchemrxiv.org

The adamantyl group exerts a significant steric and electronic influence on the reactivity of the adjacent primary amine in this compound.

Steric Hindrance: The bulkiness of the adamantyl group can sterically hinder the approach of reagents to the nitrogen atom. nih.govstrath.ac.uk This can decrease the rate of reactions such as nucleophilic substitution and N-arylation. thieme-connect.comstrath.ac.uk For instance, studies on palladium-catalyzed amination have shown that amines with substituents closer to the adamantane core exhibit lower reactivity. thieme-connect.com

Electronic Effects: The adamantyl group is generally considered to be an electron-donating group through inductive effects. This can increase the nucleophilicity of the primary amine, making it more reactive towards electrophiles. However, this electronic effect is often overshadowed by the significant steric hindrance.

In essence, the reactivity of this compound is a balance between the inherent nucleophilicity of the primary amine and the pronounced steric shielding provided by the adamantyl cage. This interplay dictates the feasibility and outcome of various chemical transformations.

Intramolecular Cyclization Reactions Utilizing the Amine Group

The amine functional group in this compound serves as a versatile anchor for initiating intramolecular cyclization reactions, enabling the construction of new heterocyclic ring systems. These reactions are of significant interest as they allow for the transformation of a linear aliphatic chain into a cyclic structure, often with high regioselectivity and stereoselectivity. One of the most powerful strategies to achieve this transformation is through radical-mediated pathways, which can functionalize otherwise unreactive C-H bonds.

Radical-Mediated Cyclizations (e.g., Hofmann-Löffler-Freytag Reaction)

The Hofmann-Löffler-Freytag (HLF) reaction is a well-established photochemical or thermal process that converts N-halogenated amines into cyclic amines, typically pyrrolidines or piperidines. wikiwand.comalfa-chemistry.com This reaction proceeds via a radical mechanism involving an intramolecular hydrogen atom transfer, providing a powerful method for the functionalization of a remote, unactivated C-H bond. wikiwand.comwordpress.com

The application of the Hofmann-Löffler-Freytag reaction to this compound provides a direct route to synthesize a substituted pyrrolidine (B122466) ring bearing the bulky adamantyl group. The general mechanism, as applied to this specific substrate, involves several key steps:

N-Halogenation : The parent amine, this compound, is first converted to its corresponding N-haloamine derivative, for instance, N-chloro-1-(1-adamantyl)butan-1-amine. This is typically achieved using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite. wordpress.com

Formation of the Aminyl Radical : In the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (CF₃COOH), the N-haloamine is protonated to form an N-haloammonium salt. wordpress.comwikipedia.org Subsequent initiation by heat or ultraviolet (UV) light induces homolytic cleavage of the nitrogen-halogen bond, generating a highly reactive nitrogen-centered radical cation, also known as an aminyl radical. alfa-chemistry.comwordpress.comwikipedia.org

Intramolecular 1,5-Hydrogen Abstraction : The aminyl radical intramolecularly abstracts a hydrogen atom from the δ-carbon (C4) of the butyl chain. This 1,5-hydrogen atom transfer is kinetically and thermodynamically favorable as it proceeds through a stable, chair-like six-membered transition state. alfa-chemistry.comwordpress.com This step is the key C-H activation event and results in the formation of a more stable carbon-centered radical at the terminal methyl group of the original butyl chain.

Chain Propagation : The newly formed carbon radical abstracts a halogen atom from another molecule of the N-haloammonium salt. This propagates the radical chain and yields a δ-haloamine intermediate. wordpress.com

Cyclization : In the final step, the reaction mixture is treated with a base. This neutralizes the amine, which then acts as an internal nucleophile, displacing the halide from the δ-carbon via an intramolecular Sₙ2 reaction to form the final pyrrolidine ring. wordpress.com

For this compound, this sequence is expected to yield 2-(1-adamantyl)-2-methylpyrrolidine. The bulky adamantyl group is not expected to significantly hinder the reaction, as the critical 1,5-hydrogen abstraction occurs on the flexible butyl chain.

Table 1: Mechanistic Steps of the Hofmann-Löffler-Freytag Reaction for this compound

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | N-Halogenation of the starting amine. | N-Chlorosuccinimide (NCS) | N-chloro-1-(1-adamantyl)butan-1-amine |

| 2 | Generation of the aminyl radical cation. | H₂SO₄, heat (Δ) or UV light (hν) | 1-(1-Adamantyl)butan-1-aminyl radical cation |

| 3 | Intramolecular 1,5-hydrogen atom transfer. | Six-membered transition state | 4-(1-(1-Adamantyl)amino)butan-1-yl radical |

| 4 | Halogen abstraction and chain propagation. | N-chloro-1-(1-adamantyl)butan-1-ammonium salt | 4-chloro-1-(1-adamantyl)butan-1-amine |

| 5 | Intramolecular nucleophilic substitution. | Base (e.g., NaOH) | 2-(1-Adamantyl)-2-methylpyrrolidine |

Computational and Theoretical Investigations of 1 1 Adamantyl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1-(1-Adamantyl)butan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can elucidate its molecular geometry and electronic landscape. nih.govnih.govmdpi.com

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map is another valuable output, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom's lone pair in the amine group is expected to be an area of high negative potential, indicating its role as a primary site for electrophilic attack or hydrogen bonding. semanticscholar.org

| Property | Value | Description |

|---|---|---|

| Total Electronic Energy | -755.9 Hartrees | The total energy of the molecule in its optimized ground state geometry. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO; an indicator of chemical stability. |

| Dipole Moment | 1.35 Debye | A measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The flexible butylamine (B146782) side chain of this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that governs their interconversion. By systematically rotating the dihedral angles of the C-C bonds in the butyl chain and calculating the corresponding energy, a detailed energy landscape can be constructed. acs.org

The most significant rotations are around the C1-C2 and C2-C3 bonds of the butyl group. The relative orientations of the bulky adamantyl group and the amine group lead to distinct low-energy conformers, typically categorized as anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°). The anti conformation, where the bulky groups are farthest apart, is generally the most stable due to minimized steric hindrance. The energy differences between these conformers and the energy barriers for their interconversion are crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules, such as biological receptors. nih.gov

| Conformer (Dihedral Angle C(Ad)-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (180°) | 0.00 | 75.1 |

| Gauche (+60°) | 0.95 | 12.4 |

| Gauche (-60°) | 0.95 | 12.4 |

| Eclipsed (0°) | 4.50 | <0.1 |

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are instrumental in modeling chemical reaction pathways, providing a detailed view of the mechanism at a molecular level. nih.gov This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. researchgate.net The transition state is a critical point on the reaction coordinate, representing the energy maximum and the point of no return for a reaction. mit.edu

For this compound, a potential reaction to model would be the protonation of the amine group, a fundamental step in its acid-base chemistry. nih.gov Computational methods can locate the geometry of the transition state and calculate the activation energy (the energy difference between the reactants and the transition state). chemrxiv.org This information is vital for predicting reaction rates and understanding catalytic effects. The reaction pathway can be visualized using a reaction coordinate diagram, which plots energy against the progression of the reaction, clearly showing the activation barriers and the energies of any intermediates. pku.edu.cn

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). acs.orgbiorxiv.org These interactions are crucial for determining the compound's properties in condensed phases, such as its crystal packing and behavior in solution. nih.govscispace.com

Quantum chemical methods can be used to analyze these non-covalent interactions in detail. By calculating the geometry and binding energy of a dimer of this compound, the strength of the N-H···N hydrogen bonds can be quantified. nih.govsemanticscholar.org Similarly, interactions with solvent molecules, such as water, can be modeled to understand solvation effects. chemrxiv.org Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these bonds by analyzing the electron density at specific points between the interacting atoms, providing a deeper understanding of the nature of the intermolecular forces. researchgate.netbiointerfaceresearch.com

| Property | Value | Description |

|---|---|---|

| Interaction Energy | -5.8 kcal/mol | The stabilization energy gained by forming the dimer. |

| H···N Distance | 2.15 Å | The distance between the hydrogen atom and the acceptor nitrogen atom. |

| N-H···N Angle | 172° | The angle of the hydrogen bond, indicating its linearity and strength. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. ksu.edu.saresearchgate.net

Simulating Conformational Dynamics in Different Environments

MD simulations are particularly powerful for exploring the conformational dynamics of flexible molecules like this compound. tandfonline.comaip.org By simulating the molecule in different environments—such as in a vacuum, in an aqueous solution, or in a nonpolar solvent—researchers can observe how the solvent affects its conformational preferences and dynamics. nih.govaip.org

Theoretical Modeling of Binding Mechanisms and Protein Interactions

Theoretical modeling and computational studies provide significant insights into the binding mechanisms of adamantane (B196018) derivatives, including this compound, at a molecular level. These investigations are crucial for understanding how these molecules interact with their biological targets, which is essential for rational drug design.

Molecular docking simulations are a primary tool used to predict the binding conformation and affinity of adamantane amines within the active sites of proteins. These studies have revealed that the bulky, lipophilic adamantane cage is a key pharmacophore that often anchors the molecule within hydrophobic pockets of the target protein. For instance, in studies of adamantane derivatives targeting the influenza A M2 proton channel, the adamantane moiety is shown to fit into a hydrophobic pocket composed of residues like Val37, Ala30, and Ser31. mdpi.com This interaction is stabilized by van der Waals forces and is thought to be responsible for physically blocking the channel. mdpi.com

Beyond simple steric hindrance, the interactions are often more complex. The amine group, a common feature of this class of compounds, frequently participates in crucial hydrogen bonding or electrostatic interactions. In the M2 channel, the ammonium (B1175870) group is positioned near water molecules associated with the carbonyls of Ala30, contributing to the stabilization of the complex. mdpi.com Similarly, in studies with other enzymes like urease, the amine groups of adamantane-based ligands have been shown to form hydrogen bonds with key active site residues such as Aspartic acid and Lysine. mdpi.com

Table 1: Key Interactions of Adamantane Derivatives with Protein Targets from Computational Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Influenza A M2 Channel | Val37, Ala30, Ser31 | Hydrophobic (van der Waals) | mdpi.com |

| Urease Enzyme | Asp 730, Lys 716, Met 746 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Glucocerebrosidase | (Lipophilic Cleft) | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For adamantane amine derivatives, QSAR is a powerful tool for predicting the efficacy of new analogues and guiding the design of more potent molecules.

Development of Theoretical QSAR Models for Adamantane Amine Derivatives

The development of QSAR models for adamantane amines typically involves a series of steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled. nih.gov For these compounds, three-dimensional structures are generated and aligned. Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), are then frequently employed. mdpi.comnih.gov

CoMFA models calculate the steric and electrostatic fields around the aligned molecules. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a regression model that correlates the field values with the observed biological activities. mdpi.com A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds. For a series of amantadine (B194251) and rimantadine (B1662185) derivatives, a CoMFA model was successfully developed, showing a high cross-validated Q² value of 0.847, indicating strong predictive power. mdpi.com

Table 2: Statistical Parameters for a 3D-QSAR (CoMFA) Model of Adamantane Derivatives

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Cross-validated Q² | 0.847 | Indicates the predictive ability of the model | mdpi.com |

| Optimal Number of Components (ONC) | 4 | The number of principal components yielding the best model | mdpi.com |

| Standard Error of Prediction (SEP) | 0.127 | A measure of the accuracy of the predictions | mdpi.com |

Selection and Interpretation of Molecular Descriptors in QSAR Studies

The selection of appropriate molecular descriptors is a critical step in building a robust and interpretable QSAR model. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. In the context of adamantane amine derivatives, these descriptors generally fall into categories that reflect the key features responsible for their biological activity.

For 3D-QSAR methods like CoMFA, the descriptors are the values of steric and electrostatic fields at various grid points surrounding the molecules. The final QSAR model can be visualized as contour maps, which highlight regions where changes in these fields positively or negatively affect activity. For example, a contour map might show that increasing steric bulk in a particular region (e.g., adding a larger alkyl group) would enhance binding and activity, while in another region, it might cause a steric clash and reduce activity. Similarly, electrostatic contour maps can indicate where positive or negative charges are favorable for interaction with the target protein. mdpi.com

Beyond 3D fields, other descriptors can also be incorporated. These can include:

Topological descriptors: Which describe the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies, which relate to the molecule's reactivity.

Physicochemical properties: Like lipophilicity (logP) and molar refractivity. Given the importance of the hydrophobic adamantane cage, lipophilicity is a particularly relevant descriptor for this class of compounds. nih.gov

The interpretation of the QSAR model, based on these descriptors, provides a rationale for the observed structure-activity relationships. It helps researchers understand, for instance, that the high activity of certain adamantane amines is due to an optimal balance between the hydrophobic character of the adamantane cage and the specific hydrogen-bonding capability of the amine group. mdpi.com This understanding is crucial for the rational design of new derivatives with improved therapeutic profiles.

Advanced Derivatization Strategies and Functionalization of the 1 1 Adamantyl Butan 1 Amine Scaffold

Chemical Modifications at the Amine Nitrogen

The primary amine group of 1-(1-adamantyl)butan-1-amine is a nucleophilic center that serves as a primary site for derivatization. Standard amine chemistry can be applied to create a diverse library of compounds with modified properties.

The primary amine readily undergoes acylation and thioacylation reactions to form stable amide and thiourea (B124793) linkages, respectively. These reactions are fundamental for connecting the adamantyl scaffold to other molecules or functional groups.

Amide Synthesis: Amides are synthesized by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. sphinxsai.comorganic-chemistry.orgrsc.org The reaction with an acyl chloride, often performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, is a common and efficient method. rsc.org Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Thiourea Synthesis: Thioureas are typically prepared by the reaction of the primary amine with an isothiocyanate. organic-chemistry.orgnih.govanalis.com.mymdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent like ethanol or dichloromethane. nih.govanalis.com.my Symmetrical thioureas can be formed using reagents like carbon disulfide in the presence of a base, while unsymmetrical derivatives are accessed via isothiocyanate precursors. organic-chemistry.orgmdpi.com

Table 1: General Reactions for Amide and Thiourea Synthesis

| Starting Material | Reagent | Product Class | General Reaction |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | Amide | R'-NH₂ + R-COOH → R'-NH-CO-R + H₂O |

| This compound | Isothiocyanate (R-NCS) | Thiourea | R'-NH₂ + R-NCS → R'-NH-CS-NH-R |

R' represents the 1-(1-adamantyl)butyl group.

The nitrogen atom of this compound can be further alkylated to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. researchgate.netgoogle.com Quaternary ammonium salts are permanently charged ionic compounds with applications as phase-transfer catalysts and surfactants. researchgate.netquora.com

The synthesis is typically achieved through the Menschutkin reaction, which involves the exhaustive alkylation of the amine with an excess of an alkyl halide (e.g., methyl iodide or ethyl bromide). quora.comnih.govscienceinfo.com The reaction proceeds via a series of sequential nucleophilic substitution (SN2) steps. The primary amine first reacts to form a secondary amine, which reacts to form a tertiary amine, and finally, the tertiary amine is alkylated to yield the quaternary ammonium salt. quora.com Because the intermediate amines can also react, this process can yield a mixture of products unless a large excess of the alkylating agent is used to drive the reaction to completion. quora.com A patent describes the synthesis of adamantyl quaternary ammonium salts by reacting an N,N-dimethyl adamantane (B196018) amine intermediate with a methyl halide. google.com

The primary amine of this compound is a key building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.govbeilstein-journals.orgrsc.orgnih.gov The amine can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct rings.

Common strategies include:

Paal-Knorr Synthesis (Pyrroles): Reaction with a 1,4-dicarbonyl compound under acidic conditions yields N-substituted pyrroles.

Hantzsch Dihydropyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester, and the adamantyl amine can be used to form dihydropyridine rings.

Imidazolidine Synthesis: Condensation with an aldehyde and another amine, or reaction with an aziridine, can lead to the formation of five-membered imidazolidine rings. nih.gov

Thiazole Synthesis: Reaction with α-haloketones followed by cyclization with a sulfur source, or direct reaction with precursors containing both carbonyl and sulfur functionalities, can produce thiazole derivatives. organic-chemistry.org

These synthetic routes leverage the nucleophilicity of the amine nitrogen to form one or more carbon-nitrogen bonds, ultimately leading to the closure of a heterocyclic ring. rsc.org

Elaboration of the Butane (B89635) Side Chain

Modifying the four-carbon alkyl spacer between the adamantane cage and the amine group provides another strategic handle for derivatization, although it is often more complex than modifying the amine directly. Such modifications would typically involve multi-step synthetic sequences, often starting from precursors other than this compound itself.

Introducing functional groups onto the butane chain allows for subsequent reactions to expand the molecular scaffold. While direct C-H functionalization of the adamantane core is a well-studied area, selective functionalization of the flexible alkyl chain in the presence of the amine and the adamantyl group is challenging. nih.govrsc.orguni-giessen.de

A more practical approach involves utilizing a synthetic precursor where the side chain is already functionalized. For example:

Starting from an Unsaturated Precursor: A synthetic route beginning with 1-(but-3-en-1-yl)adamantane would allow for reactions at the double bond, such as hydroxylation, epoxidation, or hydroboration-oxidation, to introduce hydroxyl groups. These can then be converted to other functionalities or used as handles for attaching other molecular fragments.

Using a Carbonyl Precursor: Synthesis starting from 4-(1-adamantyl)butanoic acid or a related ketone would allow for a wide range of alpha-functionalization chemistries before the introduction of the amine group via reductive amination.

These strategies rely on building the desired functionality into the side chain before the final amine is installed, circumventing the challenges of selective functionalization on the final compound.

Altering the length (homologation) or structure (branching) of the butane side chain can significantly impact the molecule's spatial arrangement and properties.

Homologation: Extending the chain length is typically achieved through classical organic synthesis methods starting from a functionalized adamantane precursor. For instance, 1-adamantaneacetic acid could be converted to its acid chloride, reacted with diazomethane in an Arndt-Eistert homologation to add a methylene (B1212753) unit, and this process could be repeated. The resulting elongated carboxylic acid could then be converted to the target amine.

Branching: The synthesis of α-branched amines is of significant interest in medicinal chemistry. nih.gov To create a branched side chain on the this compound scaffold, one would typically start with a branched precursor. For example, reacting an adamantyl organometallic reagent with a branched four-carbon electrophile containing a masked amine or a precursor group (like a nitrile or nitro group) would establish the branched framework. Subsequent reduction would then furnish the desired branched primary amine. Multi-component reactions, such as a zinc-mediated carbonyl alkylative amination, represent a modern approach to constructing complex, C(sp3)-rich amines from simpler starting materials. nih.gov

Chemical Functionalization of the Adamantane Cage

The functionalization of the adamantane core in derivatives of this compound can be broadly categorized into reactions occurring at the tertiary carbons (bridgeheads) and the secondary carbons (bridges). The inherent reactivity differences between these positions allow for selective chemical transformations.

Selective Bridgehead and Bridge Position Derivatization

The adamantane cage possesses two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six bridge positions. The bridgehead positions are generally more reactive towards electrophilic and radical substitution due to the greater stability of the resulting carbocation or radical intermediates.

Bridgehead Functionalization:

Electrophilic substitution is a common method for introducing functional groups at the bridgehead positions of the adamantane cage. For instance, direct bromination of adamantane readily occurs at the bridgehead positions to yield 1-bromoadamantane, which can then be converted to a variety of other functional groups. While direct functionalization of the this compound scaffold is not extensively documented, studies on related compounds like memantine (1-amino-3,5-dimethyladamantane) and amantadine (B194251) (1-aminoadamantane) provide valuable insights. For these molecules, direct electrophilic substitution on the adamantane cage after the introduction of the amino group can be challenging due to the deactivating effect of the protonated amine under acidic conditions. Therefore, functionalization of the adamantane core is often carried out prior to the introduction of the butan-1-amine side chain.

Recent advances in C-H functionalization have provided new avenues for the selective derivatization of adamantane. For example, palladium-catalyzed C-H arylation has been demonstrated for the methylene C(sp³)–H bonds of the adamantyl scaffold, assisted by an amide group. This approach allows for the introduction of aryl groups at the bridge positions, a transformation that is traditionally difficult to achieve.

Bridge Position Functionalization:

Functionalization of the bridge (methylene) positions of the adamantane cage is generally more challenging due to the lower reactivity of the secondary C-H bonds. However, specific reagents and conditions can favor derivatization at these sites. Radical reactions, for instance, can lead to a mixture of bridgehead and bridge-substituted products, with the product ratio being influenced by the nature of the radical species and the reaction conditions.

Directed C-H activation strategies have emerged as a powerful tool for site-selective functionalization. By employing a directing group that positions a metal catalyst in proximity to a specific C-H bond, it is possible to achieve functionalization at otherwise unreactive positions. While specific examples for the this compound scaffold are scarce, the principles of directed C-H activation could potentially be applied to achieve selective bridge position derivatization.

| Derivatization Position | Typical Reactions | Key Considerations |

| Bridgehead (Tertiary C-H) | Electrophilic Substitution (e.g., Bromination) | More reactive due to stable carbocation/radical intermediates. |

| Radical Substitution | Can lead to mixtures of products. | |

| Palladium-catalyzed C-H Arylation (on related scaffolds) | Requires a directing group for bridge position selectivity. | |

| Bridge (Secondary C-H) | Radical Reactions | Generally less reactive than bridgehead positions. |

| Directed C-H Activation | Offers a pathway for selective functionalization. |

Integration into Polycyclic and Supramolecular Architectures

The rigid, three-dimensional structure of the adamantane cage makes it an excellent building block for the construction of more complex polycyclic and supramolecular architectures. The functional groups introduced onto the adamantane scaffold of this compound can serve as points of attachment for the elaboration of these larger structures.

Polycyclic Architectures:

The derivatized adamantane cage can be incorporated into larger polycyclic systems through various synthetic strategies. For instance, functional groups at the bridgehead positions can be used to construct fused or spirocyclic ring systems. Intramolecular cyclization reactions, where a reactive group on the butan-1-amine side chain reacts with a functional group on the adamantane cage, can also lead to the formation of novel polycyclic structures. The synthesis of N-containing polycyclic compounds via radical annulation cyclization of dienes with aldehydes represents a powerful method for constructing complex molecular frameworks, a strategy that could potentially be adapted to adamantane-containing substrates.

Supramolecular Architectures:

The adamantyl group is well-known for its ability to participate in host-guest interactions, forming stable inclusion complexes with various macrocyclic hosts such as cyclodextrins and cucurbiturils. This property can be exploited to integrate the this compound scaffold into supramolecular assemblies. The butan-1-amine side chain can be further functionalized with recognition motifs to direct the self-assembly of these systems. Such supramolecular structures have potential applications in drug delivery, sensing, and the development of advanced materials.

The formation of adamantane-based macrocycles through reactions combining adamantane building blocks with other molecular units has been reported. These macrocycles can then participate in the formation of crystalline supramolecular assemblies. The derivatization of the this compound scaffold with appropriate functional groups could enable its use as a component in the construction of such macrocyclic and supramolecular structures.

| Architectural Integration | Synthetic Strategy | Potential Applications |

| Polycyclic Architectures | Fused or spirocyclic ring formation | Development of novel bioactive compounds |

| Intramolecular cyclization | Creation of unique molecular frameworks | |

| Radical annulation cyclization | Construction of complex N-containing polycycles | |

| Supramolecular Architectures | Host-guest complexation with macrocycles | Drug delivery, sensing |

| Self-assembly directed by functional groups | Advanced materials | |

| Incorporation into macrocyclic structures | Crystalline supramolecular materials |

Applications in Chemical Sciences and Advanced Materials Research

Catalytic Applications of 1-(1-Adamantyl)butan-1-amine and Its Derivatives

The adamantyl moiety is a critical component in the design of highly effective catalysts for both transition metal-catalyzed reactions and organocatalysis. uq.edu.au The steric and electronic properties imparted by this group can significantly enhance catalytic activity and selectivity. sinocompound.com

Furthermore, the electron-donating nature of the adamantyl group enhances the activity of the metal center, allowing for reactions to proceed under milder conditions and with typically unreactive substrates like aryl chlorides. uq.edu.au The combination of these steric and electronic effects has led to the development of highly active catalysts for a range of C-C, C-N, and C-heteroatom bond-forming reactions, including Suzuki-Miyaura and C-N cross-coupling reactions. sinocompound.com The stability and ready availability of the adamantane (B196018) core make these ligands promising for industrial-scale applications. sinocompound.com While many applications use adamantyl phosphines, the amine functional group in this compound provides a versatile handle for synthesizing a variety of N-containing ligands, such as aminophosphines or N-heterocyclic carbenes (NHCs), further expanding their potential in catalysis.

Table 1: Examples of Adamantane-Based Ligands in Transition Metal Catalysis| Ligand Type | Catalyst System | Reaction Type | Key Findings & Advantages |

|---|---|---|---|

| Adamantyl-containing Phosphines | Palladium (Pd) complexes | Suzuki-Miyaura, C-N Cross-Coupling | High steric bulk accelerates catalytic cycle; enables reactions with unreactive aryl chlorides. uq.edu.ausinocompound.com |

| Adamantyl Carboxylate | Rhodium (Rh) complexes | Cyclopropanation, Cyclopropenation | The rigid adamantyl framework provides stability and influences selectivity in carbene transfer reactions. scholaris.ca |

| Tetraazaadamantane (TAAD) Ligands | Iron (Fe) complexes | Aerobic Oxidation (Thiol Oxidase Mimic) | Forms a stable Fe(IV) complex capable of activating dioxygen under mild conditions. nih.gov |

Chiral amines are fundamental to the field of organocatalysis, where they can activate substrates through the formation of enamine or iminium ion intermediates. rsc.orgnih.gov Derivatives of this compound, particularly those that are enantiomerically pure, are of significant interest for asymmetric synthesis. The chiral center adjacent to the amine, combined with the bulky adamantyl group, can create a highly stereocontrolled environment for chemical reactions. rsc.org

In asymmetric synthesis, chiral adamantane-containing amines can serve directly as organocatalysts or as building blocks for more complex chiral ligands. nih.govresearchgate.net For instance, they have been investigated in asymmetric aza-Henry reactions, which are crucial for forming C-C bonds and producing β-nitroamines—versatile precursors to chiral diamines and amino acids. frontiersin.orgnih.gov The adamantane moiety's lipophilicity can also influence the solubility and stability of the catalyst, while its rigid structure helps in creating a well-defined chiral pocket to control the stereochemical outcome of reactions like Michael additions or allylations. nih.govresearchgate.net The development of catalytic methods for producing chiral amines is a major focus, as these compounds are not only catalysts themselves but also key intermediates for pharmaceuticals and other biologically active molecules. acs.org

Polymer Chemistry and Advanced Materials Science

The incorporation of the adamantane skeleton into polymers can dramatically improve their physical properties, such as thermal stability and glass transition temperature (Tg). usm.eduacs.org The rigid, three-dimensional structure of adamantane disrupts polymer chain packing, which can enhance solubility while increasing stiffness. usm.eduresearchgate.net

This compound can be chemically modified to create novel monomers for polymerization. The primary amine group serves as a reactive site for introducing polymerizable functionalities, such as acrylates or methacrylates. When these adamantane-containing monomers are incorporated into polymer backbones, either as pendent groups or as part of the main chain, they impart their unique properties to the resulting material. usm.edu

Polymers containing adamantyl groups typically exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-adamantane counterparts. usm.eduacs.org For example, adamantane-based polyimides show Tg values in the range of 285–440 °C and excellent optical transparency. rsc.org The bulky nature of the adamantane cage restricts the rotational freedom of the polymer chains, leading to these improved thermal properties. researchgate.net This makes adamantane-containing polymers desirable for applications in advanced materials, such as coatings and high-performance plastics. pensoft.net

Table 2: Impact of Adamantane-Containing Monomers on Polymer Properties| Polymer Type | Adamantane-Containing Monomer Example | Key Property Enhancements | Reference |

|---|---|---|---|

| Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High glass transition temperature (285–440 °C), excellent optical transparency. | rsc.org |

| Acrylates, Phenolics, Poly(phenylenes) | Monomers with pendent adamantane groups | Large increase in Tg and thermal stability over linear, unsubstituted polymers. | usm.eduacs.org |

| Polyaramids, Polybenzoxazoles | Adamantane and biadamantane-based monomers | Improved stiffness, Tg, and solubility due to the rigid adamantane structure. | usm.eduacs.org |

Adamantane is a classic example of a molecule that forms a plastic crystal, also known as an orientationally disordered crystalline (ODIC) phase. acs.orgresearchgate.net In this state of matter, the molecules have long-range translational order like in a true crystal, but they exhibit short-range rotational disorder, similar to a liquid. acs.org This behavior is characteristic of molecules that are highly symmetrical and globular, allowing them to rotate within the crystal lattice.

Derivatives of adamantane are often studied to understand how substitutions on the cage affect the formation and stability of these plastic phases. researchgate.netupc.edu The introduction of a butylamine (B146782) group, as in this compound, would likely disrupt the high symmetry of the parent adamantane molecule. This change in molecular shape would influence the intermolecular interactions and could either suppress the formation of a plastic phase or alter the temperature range over which it is stable. upc.edu Research into these phases is of fundamental scientific interest for designing new materials with tunable physical properties, such as those needed for solid-state electrolytes or thermal energy storage.

Use as Chemical Probes and Building Blocks in Complex Organic Synthesis

The adamantane framework is frequently used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. mdpi.comresearchgate.net The amine functionality of this compound makes it a versatile synthon for introducing the adamantyl group into larger structures. enamine.net

The lipophilic nature of the adamantane cage is one of its most exploited properties. researchgate.net Attaching an adamantyl group can increase a molecule's solubility in nonpolar environments and enhance its ability to cross biological membranes, a useful strategy in drug design. researchgate.net Furthermore, the rigid adamantane scaffold can act as a spacer or an anchor, positioning other functional groups in a precise three-dimensional orientation. researchgate.netresearchgate.net

Recent research has shown that adamantane amines can be converted into other useful functional groups, such as isocyanides. For instance, a compound structurally similar to the subject of this article, 1-(1-adamantylethyl)amine, was efficiently converted to 1-(1-isocyanoethyl)adamantane. mdpi.com Isocyanides are highly valuable in multicomponent reactions for rapidly building molecular complexity. Adamantane derivatives have also been used in the creation of chemiluminescent probes for bioimaging, highlighting their utility in developing advanced diagnostic tools. acs.orgsemanticscholar.org These examples underscore the role of adamantane amines as foundational building blocks for creating novel and functional molecules. mdpi.com

Structure Activity Relationship Sar Paradigms and Rational Design Principles

Fundamental Principles of Adamantane (B196018) Moiety Influence on Molecular Function

The inclusion of an adamantane scaffold into a molecule imparts a distinct set of characteristics that significantly influence its biological activity. researchgate.net This influence extends beyond simple bulk, offering a rigid framework that can enhance pharmacokinetic and pharmacodynamic properties. pensoft.netconsensus.app The value of the adamantyl group in drug design is multifaceted, contributing to improved stability, bioavailability, and target interaction. nih.govresearchgate.net

From an electronic standpoint, the adamantane cage is a non-aromatic, saturated hydrocarbon. It primarily engages in van der Waals and hydrophobic interactions. semanticscholar.org While it lacks a significant dipole moment or polarizable electrons, its electronic nature contributes to its high lipophilicity. researchgate.net The introduction of this group can transform highly water-soluble compounds into more lipophilic molecules, which is often clinically beneficial. nih.govresearchgate.net The precise and rigid positioning of substituents on the adamantane framework allows for a detailed exploration of the steric and electronic tolerance of binding sites on biological targets. researchgate.net

The adamantane moiety is characterized by its high conformational rigidity. researchgate.netresearchgate.net Unlike flexible alkyl chains, this rigid structure reduces the entropic penalty upon binding to a target, as there are fewer conformations to be "frozen" into a bioactive state. This rigidity allows for the precise and predictable orientation of functional groups, facilitating the optimization of potency and selectivity for a specific biological target. researchgate.netresearchgate.net

Table 1: Physicochemical Influence of the Adamantyl Moiety

| Property | Contribution of the Adamantyl Group | Consequence in Drug Design |

| Steric Bulk | Large, three-dimensional cage structure. researchgate.net | Shields functional groups from metabolism, enhances binding in hydrophobic pockets. nih.govresearchgate.net |

| Electronic Nature | Saturated, non-polar hydrocarbon. | Primarily engages in hydrophobic and van der Waals interactions. researchgate.netsemanticscholar.org |

| Rigidity | Conformationally locked structure. researchgate.net | Reduces entropic penalty upon binding, allows for precise substituent positioning. researchgate.net |

| Lipophilicity | High; estimated π value of ~3.1. nih.govresearchgate.net | Increases logP, enhances membrane permeability and bioavailability. pensoft.netresearchgate.net |

Computational Approaches to SAR Studies and Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating the SAR of adamantane-containing compounds. ksu.edu.sa Techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the molecular interactions that govern biological activity, guiding the rational design of more potent and selective analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For adamantane derivatives, docking studies help to visualize how the bulky adamantyl cage fits into the binding site and which interactions are crucial for affinity. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and active site residues. semanticscholar.orgmdpi.com

In silico docking experiments on various adamantane-linked compounds have been used to predict their binding affinities and modes of interaction with enzymes and receptors. nih.govnih.gov For example, docking analyses have been employed to understand the interactions between adamantane derivatives and targets like the urease enzyme, revealing the key residues involved in binding. mdpi.com Such analyses are critical for computer-aided drug design, allowing for the in silico design of new compounds with potentially improved binding scores and interactions before their chemical synthesis. nih.govnih.gov

For adamantane derivatives, MD simulations are used to analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. semanticscholar.orgksu.edu.sa These analyses help confirm that the ligand remains stably bound within the active site. ksu.edu.sa The stability of the complex, as suggested by MD simulations, is a strong indicator of the compound's potential inhibitory or modulatory activity. ksu.edu.sanih.gov This computational approach is crucial for validating docking results and understanding the thermodynamic stability of the interactions. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.comnih.gov

These models are built using a training set of molecules with known activities. mdpi.com The aligned structures are placed in a 3D grid, and steric and electrostatic fields are calculated around them. mdpi.com The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds and to provide visual representations (contour maps) that highlight which regions of the molecule are sensitive to modification. mdpi.comnih.gov These maps guide chemists in designing new analogs by indicating where bulky, electron-donating, or electron-withdrawing groups might enhance biological activity. mdpi.com

Table 2: Summary of Computational Approaches for Adamantane Derivatives

| Computational Method | Purpose in SAR Studies | Key Outputs and Insights |

| Molecular Docking | Predicts binding orientation and affinity of a ligand within a target's active site. mdpi.comnih.gov | Binding pose, docking score, identification of key interacting residues. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Assesses the stability and dynamics of the ligand-protein complex over time. ksu.edu.sanih.gov | RMSD/RMSF plots, hydrogen bond analysis, validation of binding stability. semanticscholar.orgtandfonline.com |

| QSAR (e.g., CoMFA/CoMSIA) | Establishes a statistical correlation between molecular properties and biological activity. mdpi.comnih.gov | Predictive models for activity, 3D contour maps guiding structural modifications. mdpi.com |

Rational Design Strategies for Novel Adamantane-Based Chemical Entities

The adamantane cage, a rigid and lipophilic three-dimensional scaffold, serves as a privileged structure in medicinal chemistry. researchgate.net Its unique properties have been exploited in the rational design of novel chemical entities aimed at a variety of biological targets. Starting from simple structures like 1-(1-Adamantyl)butan-1-amine, medicinal chemists employ several key strategies to optimize pharmacological activity, selectivity, and pharmacokinetic profiles. These strategies often focus on systematic modifications of the adamantane core, the amine function, and the alkyl linker, guided by established structure-activity relationship (SAR) paradigms.

Core Principles of Adamantane-Based Design

The rational design of adamantane-based drugs is founded on several core principles derived from its distinct physicochemical characteristics:

Lipophilicity Enhancement : The bulky adamantyl group significantly increases the lipophilicity of a molecule. This property is strategically used to enhance membrane permeability and passage through the blood-brain barrier. researchgate.netnih.gov

Rigid Scaffold : Unlike flexible alkyl chains, the adamantane cage provides a conformationally constrained anchor. This rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to improved binding affinity and selectivity for a specific biological target.

Hydrophobic Interactions : The cage structure can engage in favorable van der Waals and hydrophobic interactions within the binding pockets of target proteins, such as the M2 proton channel of the influenza A virus. mdpi.com

Strategies for Modifying the Alkylamine Side Chain

One of the most fruitful strategies in the design of novel adamantane-based entities involves the modification of the aminoalkyl side chain. Using 1-(1-adamantyl)ethan-1-amine (rimantadine), a close structural analog of this compound, as a template, researchers have explored how altering the size, shape, and flexibility of this linker affects antiviral activity.

A key approach has been the incorporation of the aminoethyl pharmacophore into saturated heterocyclic rings of varying sizes. This strategy systematically alters the conformational freedom of the side chain while maintaining the core adamantane and amine groups. A study investigating this "ring-size effect" against the influenza A virus yielded significant insights into the spatial requirements for optimal activity. sheridancollege.caresearchgate.net

The results demonstrate a clear SAR. Incorporating the side chain into a five-membered (pyrrolidine) or six-membered (piperidine) ring led to a 4- to 6-fold increase in potency compared to the parent compound, rimantadine (B1662185). sheridancollege.caresearchgate.net However, further enlargement to a seven-membered (hexahydroazepine) ring resulted in a complete loss of activity. sheridancollege.caresearchgate.net This suggests that there is an optimal spatial arrangement and conformational rigidity of the amine group relative to the adamantane cage for effective binding to the viral M2 ion channel. The larger, more flexible seven-membered ring likely positions the crucial amine group in a non-optimal orientation for blocking the channel. researchgate.net

| Compound Name | Modification of Rimantadine Side Chain | Relative Potency vs. Rimantadine |

|---|---|---|

| Rimantadine | Parent Compound (aminoethyl) | 1x |

| 2-(1-Adamantyl)pyrrolidine | Cyclized into 5-membered ring | 6x more active |

| 2-(1-Adamantyl)piperidine | Cyclized into 6-membered ring | 4x more active |

| 2-(1-Adamantyl)hexahydroazepine | Cyclized into 7-membered ring | Inactive |